

# Application Notes and Protocols for I1421

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## Compound of Interest

Compound Name: I1421

Cat. No.: B15569640

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Disclaimer: The compound "**I1421**" is a potent, small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2][3] It is a therapeutic candidate investigated for its ability to rescue the function of mutated CFTR proteins, which are associated with cystic fibrosis.[4][5][6] Current scientific literature does not describe **I1421** as an in vivo imaging agent (e.g., a fluorescent probe or PET tracer). Therefore, the following application notes and protocols are based on its role as a CFTR modulator and provide information on its mechanism of action and in vivo pharmacokinetic properties.

## Application Notes

### Overview of I1421

**I1421** is a novel, mid-nanomolar potentiator of the CFTR protein.[4][6] It was identified through structure-based virtual screening and subsequent medicinal chemistry optimization.[4][6] **I1421** allosterically activates a wide range of CF-causing CFTR mutants, including  $\Delta F508$  and G551D, making it a promising lead compound for the development of new therapies for cystic fibrosis.[3][4][6]

### Mechanism of Action

**I1421** functions by binding to an allosteric site on the CFTR protein, which is distinct from the sites of disease-causing mutations.[4][6] This binding enhances the channel's open probability, thereby increasing the transepithelial transport of chloride and bicarbonate ions. The binding site of **I1421** is located within the lipid membrane at a hinge region important for channel gating and is the same site targeted by other known CFTR potentiators like Ivacaftor and GLPG1837.  
[6]

## In Vivo Pharmacokinetics

Pharmacokinetic studies in male C57BL/6N mice have demonstrated that **I1421** has favorable properties for in vivo applications, including good oral bioavailability.<sup>[4][5][6]</sup> These characteristics suggest its potential for systemic administration in preclinical models of cystic fibrosis.

## Data Presentation: Pharmacokinetic Parameters of I1421 in Mice

The following table summarizes the key pharmacokinetic parameters of **I1421** following a single administration in male C57BL/6N mice.<sup>[4][6]</sup>

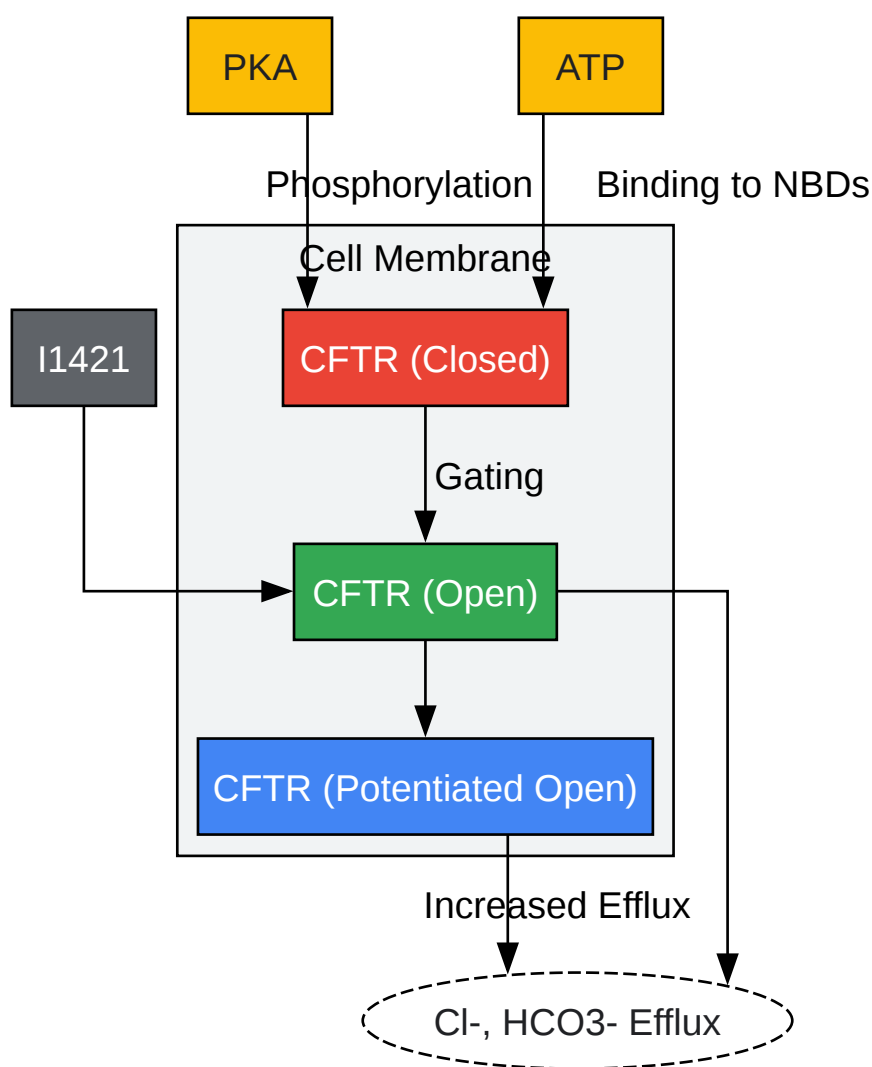
Parameter	Intravenous (IV)	Subcutaneous (SC)	Intraperitoneal (IP)	Per-oral (PO)
Dose	3 mg/kg	10 mg/kg	10 mg/kg	10 mg/kg
C <sub>max</sub> (ng/mL)	-	1300 ± 400	1800 ± 300	400 ± 200
T <sub>max</sub> (h)	-	0.5 ± 0.2	0.3 ± 0.1	0.4 ± 0.2
AUC <sub>last</sub> (h*ng/mL)	1100 ± 100	3300 ± 1000	3000 ± 300	2200 ± 800
T <sub>1/2</sub> (h)	0.7 ± 0.1	1.4 ± 0.3	1.1 ± 0.1	1.3 ± 0.2 (75 min)
Bioavailability (%F)	100%	-	-	60%
Clearance (CL) (L/h/kg)	2.6 ± 0.3	-	-	-
V <sub>ss</sub> (L/kg)	1.9 ± 0.2	-	-	-

Data represent means ± SDs. C<sub>max</sub>: Peak plasma concentration; T<sub>max</sub>: Time to reach peak plasma concentration; AUC<sub>last</sub>: Area under the concentration-time curve; T<sub>1/2</sub>: Terminal half-life; V<sub>ss</sub>: Steady-state volume of distribution.

## Signaling Pathway and Experimental Workflow

### CFTR Channel Activation and Potentiation by I1421

The following diagram illustrates the mechanism of CFTR channel activation and how **I1421** potentiates its function. In its basal state, the CFTR channel is closed. Upon phosphorylation by Protein Kinase A (PKA) and binding of ATP to the Nucleotide-Binding Domains (NBDs), the channel opens, allowing the passage of chloride and bicarbonate ions. Potentiators like **I1421** bind to an allosteric site, further increasing the probability of the channel being in an open state.

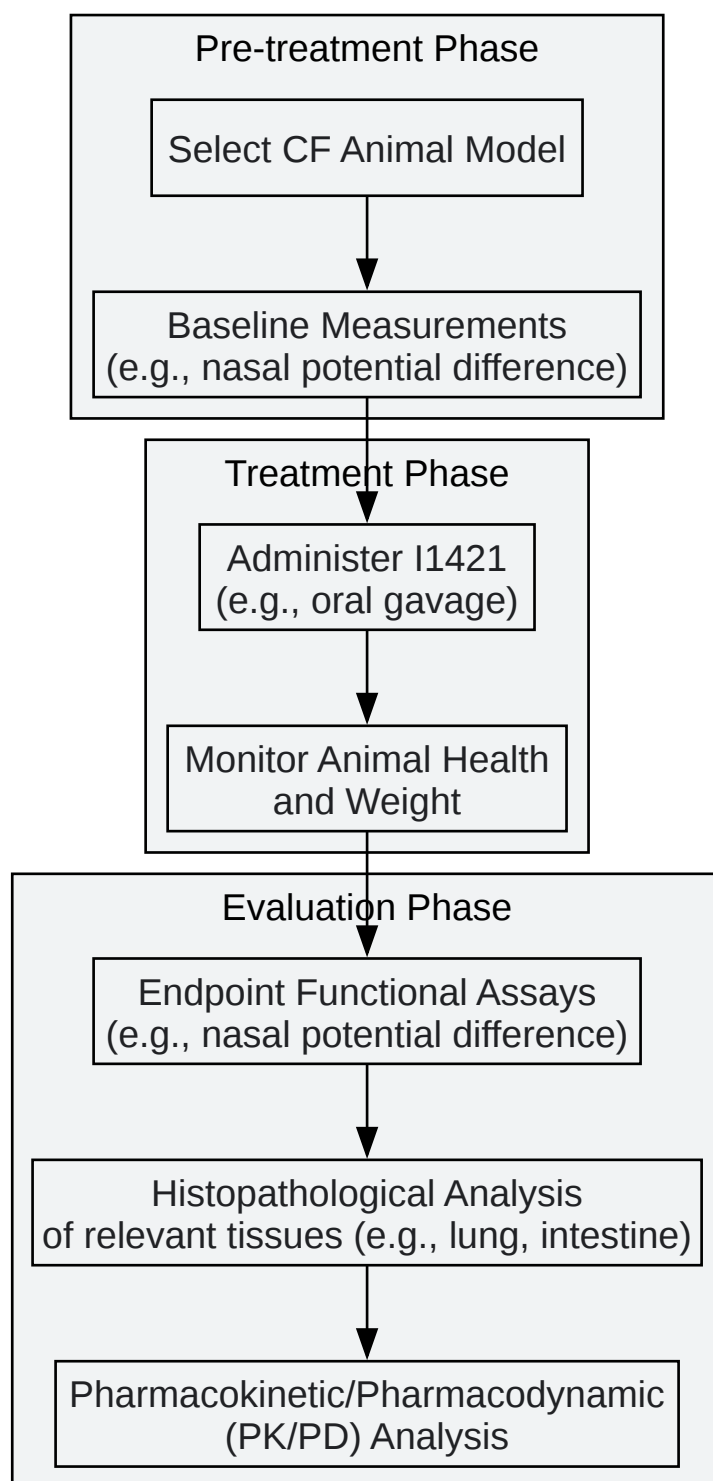


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CFTR potentiation by **I1421**.

## General Protocol for In Vivo Evaluation of a CFTR Modulator

While no in vivo imaging protocols for **I1421** exist, a general workflow to assess the efficacy of a CFTR modulator like **I1421** in a preclinical animal model (e.g., a cystic fibrosis mouse model) is outlined below. This workflow may involve ex vivo or indirect imaging techniques to assess therapeutic outcomes.



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